Pilocarpine Nitrate

Description

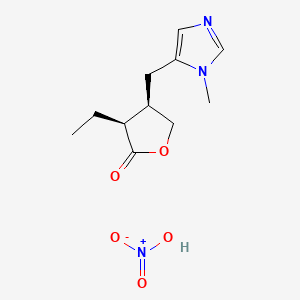

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;nitric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.HNO3/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;2-1(3)4/h5,7-8,10H,3-4,6H2,1-2H3;(H,2,3,4)/t8-,10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZXEPJJHQYOGF-GNAZCLTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(COC1=O)CC2=CN=CN2C.[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C.[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883277 |

Source

|

| Record name | Pilocarpine nitrate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148-72-1 |

Source

|

| Record name | Pilocarpine nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pilocarpine nitrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pilocarpine nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S,4R)-, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pilocarpine nitrate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pilocarpine nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PILOCARPINE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M20T465H6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Intricate Dance of Pilocarpine Nitrate with Muscarinic Receptors: A Technical Guide

For Immediate Release

Pilocarpine Nitrate's Mechanism of Action on Muscarinic Receptors: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of this compound on muscarinic acetylcholine receptors (mAChRs). Pilocarpine, a parasympathomimetic alkaloid, is a well-established therapeutic agent, and understanding its nuanced interactions with mAChR subtypes is critical for ongoing research and the development of novel therapeutics. This document details pilocarpine's binding affinities, functional potencies, downstream signaling pathways, and the experimental protocols used to elucidate these properties.

Introduction: Pilocarpine as a Muscarinic Agonist

This compound is a non-selective muscarinic receptor agonist that mimics the effects of the endogenous neurotransmitter acetylcholine.[1][2][3] It activates all five muscarinic receptor subtypes (M1-M5), which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system.[4][5] The therapeutic effects of pilocarpine, such as the treatment of glaucoma and xerostomia (dry mouth), are primarily mediated through its action on these receptors.[2] While generally classified as a full or partial agonist, recent research has unveiled a more complex pharmacological profile, including functional selectivity and biased agonism, particularly at the M3 receptor.[1][2][4]

Quantitative Analysis of Pilocarpine-Muscarinic Receptor Interactions

The affinity and potency of pilocarpine vary across the five muscarinic receptor subtypes. This differential activity is fundamental to its therapeutic efficacy and side-effect profile. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Pilocarpine Binding Affinities (Ki) for Muscarinic Receptor Subtypes

| Receptor Subtype | Ligand | Ki (nM) | pKi | Species/Cell System | Reference |

| M1 | Pilocarpine | 2980 | 5.53 | Drosophila melanogaster | [6] |

| M2 | Pilocarpine | 2800 | 5.55 | Drosophila melanogaster | [6] |

| M3 | Pilocarpine | - | - | - | - |

| M4 | Pilocarpine | - | - | - | - |

| M1 (hippocampal) | Pilocarpine | 40,600 (IC50) | - | Rat | [7] |

| M2 (thalamic) | Pilocarpine | 14,900 (IC50) | - | Rat | [7] |

Note: Data for all subtypes from a single, consistent study is limited. Ki values can vary based on experimental conditions.

Table 2: Pilocarpine Functional Potencies (EC50) at Muscarinic Receptor Subtypes

| Receptor Subtype | Functional Assay | EC50 (µM) | Emax (% of control) | Cell System | Reference |

| M1 | Ca2+ Mobilization | 1.8 ± 0.4 | 100 ± 5 | CHO-K1 | [4] |

| M1 | PIP2 Hydrolysis | 3.2 ± 0.9 | 95 ± 8 | CHO-K1 | [4] |

| M3 | Ca2+ Mobilization | 2.1 ± 0.5 | 98 ± 7 | CHO-K1 (overexpressed) | [4] |

| M3 | PIP2 Hydrolysis | No effect | - | CHO-K1 (overexpressed) | [4] |

| M3 | ERK1/2 Phosphorylation | ~30 | ~32% of Oxo-M | MIN6 | [4] |

| M2 | Inhibition of Icat | >300 | Very low | Guinea-pig small intestine | [8] |

| M2 | cAMP Inhibition | 65 | 66.4% inhibition | Guinea-pig small intestine | [8] |

Signaling Pathways Activated by Pilocarpine

Pilocarpine's activation of muscarinic receptors triggers distinct downstream signaling cascades depending on the receptor subtype and the G-protein to which it couples.

Gq/11-Mediated Pathway (M1, M3, M5 Receptors)

The M1, M3, and M5 receptors primarily couple to Gq/11 proteins.[4][9] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[9] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to a cellular response.[9]

Gi/o-Mediated Pathway (M2 and M4 Receptors)

The M2 and M4 receptors are coupled to Gi/o proteins.[4][11] Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[9][11] A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), thereby modulating the phosphorylation state and activity of various downstream effector proteins.

Biased Agonism at the M3 Receptor

Recent evidence indicates that pilocarpine can act as a biased agonist at the M3 receptor.[1][2][4] This means that it can preferentially activate one signaling pathway over another. For instance, in some cell types, pilocarpine fails to stimulate the canonical Gq-PLC-IP3 pathway, yet it can activate the extracellular signal-regulated kinase (ERK) pathway.[4][12] This ERK activation appears to be mediated through a β-arrestin-dependent and Src kinase-dependent transactivation of the epidermal growth factor (EGF) receptor, a pathway distinct from the G-protein-mediated signaling.[4][12] This functional selectivity may explain some of the unique therapeutic and side-effect profiles of pilocarpine.

Experimental Protocols

The characterization of pilocarpine's interaction with muscarinic receptors relies on a suite of in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of pilocarpine for different muscarinic receptor subtypes. It typically involves a competition binding experiment where unlabeled pilocarpine competes with a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), for binding to the receptor.[13][14][15]

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest

-

[3H]-N-methylscopolamine ([3H]-NMS)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-NMS, and varying concentrations of pilocarpine.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).

-

The Ki value for pilocarpine is calculated from the IC50 value (the concentration of pilocarpine that inhibits 50% of the specific binding of [3H]-NMS) using the Cheng-Prusoff equation.

References

- 1. Research Portal [scholarship.miami.edu]

- 2. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pilocarpine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Autoradiographic analyses of agonist binding to muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Distinct pathways of ERK activation by the muscarinic agonists pilocarpine and carbachol in a human salivary cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cholinergic Agonist Properties of Pilocarpine Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pilocarpine nitrate is a well-established cholinergic agonist that functions primarily as a non-selective agonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its interaction with the five muscarinic receptor subtypes (M1-M5). This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes the critical signaling pathways and experimental workflows. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development in their understanding and utilization of this important compound.

Mechanism of Action

Pilocarpine mimics the action of the endogenous neurotransmitter acetylcholine, binding to and activating muscarinic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, as well as in various non-neuronal tissues. The five subtypes of muscarinic receptors are coupled to different G-protein signaling pathways:

-

M1, M3, and M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC).[1] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1]

-

M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

Pilocarpine's therapeutic effects, such as the reduction of intraocular pressure in glaucoma and the stimulation of salivary secretion in xerostomia, are primarily mediated through the activation of M3 receptors.[1] However, its activity at other muscarinic receptor subtypes contributes to its overall pharmacological profile and potential side effects.

Recent studies have also suggested that pilocarpine can act as a biased agonist at the M3 receptor, meaning its activation of downstream signaling pathways (G-protein vs. β-arrestin) can be dependent on the cellular context and expression levels of the receptor.[1][4]

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki) and functional potency (EC50/IC50) of pilocarpine at the five human muscarinic receptor subtypes. It is important to note that these values can vary depending on the experimental conditions, cell type, and assay methodology.

| Receptor Subtype | Ki (nM) | Cell Line/Tissue | Radioligand | Reference |

| M1 | 3100 | Rat Hippocampal Membranes | [3H]-pirenzepine | [5] |

| M2 | 12022.64 | CHO cells | [3H]-NMS | [5] |

| M3 | - | - | - | - |

| M4 | - | - | - | - |

| M5 | - | - | - | - |

| Table 1: Pilocarpine Binding Affinity (Ki) at Muscarinic Receptors. Note: A comprehensive and consistent dataset for Ki values across all five subtypes from a single study is not readily available in the public domain. The provided data is from separate studies and may not be directly comparable. |

| Receptor Subtype | Functional Assay | EC50/IC50 (µM) | Cell Line | Reference |

| M1 | Calcium Mobilization | 6.8 | CHO-M1 | [6] |

| M1 | Calcium Mobilization | 250 | HEK293 | [7] |

| M1 | β-arrestin Recruitment | 296 | HEK293 | [7] |

| M2 | cAMP Inhibition | >100 | CHO M2 | [2] |

| M3 | Calcium Mobilization (overexpressed) | - | CHO-K1/HEK293T | [1] |

| M3 | PIP2 Hydrolysis (overexpressed) | No stimulation | CHO-K1/HEK293T | [1] |

| M4 | cAMP Inhibition | >100 | CHO M4 | [2] |

| M5 | Phosphoinositide Hydrolysis | - | CHO-m5 | [8] |

| Table 2: Pilocarpine Functional Activity (EC50/IC50) at Muscarinic Receptors. The functional activity of pilocarpine, particularly at the M3 receptor, is highly dependent on the cellular context and expression levels. |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by pilocarpine at Gq/11- and Gi/o-coupled muscarinic receptors.

Experimental Workflows

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-pirenzepine for M1).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., 1 µM atropine).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

This compound at various concentrations (typically in half-log dilutions).

-

Radioligand at a concentration near its Kd.

-

Cell membranes.

-

For total binding wells, add buffer instead of pilocarpine.

-

For non-specific binding wells, add a high concentration of a non-labeled antagonist (e.g., atropine).

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the pilocarpine concentration. Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for Gq-coupled receptors)

Objective: To measure the ability of this compound to induce an increase in intracellular calcium via M1, M3, or M5 receptors.

Materials:

-

CHO or HEK293 cells stably expressing the muscarinic receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Probenecid (to prevent dye leakage).

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to confluence.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye loading solution (containing probenecid) to each well. Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Fluorescence Measurement: Place the cell plate in the fluorescence plate reader.

-

Baseline Reading: Measure the baseline fluorescence for a short period.

-

Agonist Addition: Automatically inject the this compound solutions into the wells while continuously measuring the fluorescence.

-

Data Acquisition: Continue to measure the fluorescence to capture the peak calcium response.

-

Data Analysis: Calculate the change in fluorescence intensity from baseline. Plot the response against the logarithm of the pilocarpine concentration to generate a dose-response curve and determine the EC50 value.

cAMP Inhibition Assay (for Gi-coupled receptors)

Objective: To measure the ability of this compound to inhibit adenylyl cyclase and reduce cAMP levels via M2 or M4 receptors.

Materials:

-

CHO or HEK293 cells stably expressing the M2 or M4 receptor.

-

This compound.

-

Forskolin (to stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell lysis buffer.

-

96- or 384-well microplates.

Procedure:

-

Cell Plating: Seed the cells into microplates and culture overnight.

-

Compound Incubation: Pre-incubate the cells with serial dilutions of this compound for a short period (e.g., 15-30 minutes).

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production.

-

Incubation: Incubate for a specified time (e.g., 30 minutes).

-

Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with the cAMP detection kit.

-

cAMP Detection: Follow the manufacturer's protocol for the chosen cAMP detection kit to measure the cAMP concentration in each well.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the pilocarpine concentration to generate a dose-response curve and determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to muscarinic receptors upon activation by this compound.

Materials:

-

Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter cells from DiscoveRx) expressing the muscarinic receptor of interest.

-

This compound.

-

Assay buffer.

-

Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).

-

White-walled, clear-bottom microplates.

-

Luminometer.

Procedure:

-

Cell Plating: Plate the cells in the microplates and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagents according to the manufacturer's protocol.

-

Signal Measurement: Measure the luminescent signal using a luminometer.

-

Data Analysis: Plot the luminescent signal against the logarithm of the pilocarpine concentration to generate a dose-response curve and determine the EC50 value for β-arrestin recruitment.

Conclusion

This compound is a valuable pharmacological tool and therapeutic agent due to its cholinergic agonist properties. Its primary mechanism of action involves the activation of muscarinic acetylcholine receptors, leading to a cascade of intracellular signaling events. This guide has provided a comprehensive overview of its quantitative pharmacology, the signaling pathways it modulates, and detailed protocols for its in-vitro characterization. A thorough understanding of its receptor subtype selectivity, functional potency, and potential for biased agonism is crucial for its effective use in research and for the development of novel therapeutics with improved selectivity and side-effect profiles. The provided experimental methodologies offer a robust framework for the continued investigation of pilocarpine and other cholinergic compounds.

References

- 1. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autoradiographic analyses of agonist binding to muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Application of transfected cell lines in studies of functional receptor subtype selectivity of muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Sourcing and Extraction of Pilocarpine Nitrate from Pilocarpus jaborandi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pilocarpine, a parasympathomimetic imidazole alkaloid, is a critical active pharmaceutical ingredient primarily used in the treatment of glaucoma and xerostomia. The primary commercial source of this vital compound is the foliage of Pilocarpus jaborandi and other species of the Pilocarpus genus, native to the neotropics. This technical guide provides a comprehensive overview of the botanical source of pilocarpine, its biosynthesis, and detailed methodologies for its extraction and purification. Quantitative data from various studies are summarized and presented in structured tables to facilitate comparison of different extraction protocols. Furthermore, this document includes detailed experimental workflows and a diagrammatic representation of the proposed biosynthetic pathway of pilocarpine, offering a valuable resource for researchers and professionals involved in natural product chemistry and drug development.

Botanical Source: Pilocarpus Genus

Pilocarpine is exclusively found in plants of the genus Pilocarpus, belonging to the Rutaceae family. These shrubs and small trees are indigenous to the tropical and subtropical regions of the Americas, with a significant concentration of species in Brazil. The most commercially important species for pilocarpine extraction is Pilocarpus microphyllus, often referred to as "jaborandi," which is known to accumulate the highest concentrations of the alkaloid in its leaves.[1][2] Other species, such as Pilocarpus jaborandi, also serve as sources of pilocarpine.[3] The pilocarpine content in the leaves can vary depending on the species, geographical location, and environmental conditions.[1][4]

Table 1: Pilocarpine Content in Various Pilocarpus Species

| Species | Pilocarpine Content (% of total alkaloids) | Total Alkaloid Content (% of leaf dry weight) | Reference |

| Pilocarpus jaborandi | 70.8 ± 1.2 | 0.88 ± 0.04 | [3] |

| Pilocarpus microphyllus (Maranhão, Brazil) | 35.0 ± 1.5 | 1.00 ± 0.14 | [3] |

| Pilocarpus racemosus | 45.6 ± 0.8 | 0.95 ± 0.09 | [3] |

| Pilocarpus trachyllophus | 38.7 ± 1.1 | 0.92 ± 0.07 | [3] |

| Pilocarpus pennatifolius | 2.6 ± 0.1 | 0.90 ± 0.05 | [3] |

| Pilocarpus spicatus | Not detected | 0.89 ± 0.06 | [3] |

Biosynthesis of Pilocarpine

The biosynthetic pathway of pilocarpine is not yet fully elucidated, but research suggests that the imidazole ring of the molecule is derived from the amino acid L-histidine.[2][5] A proposed pathway involves a series of enzymatic reactions, with other imidazole alkaloids such as pilosine, trachyllophiline, and anhydropilosine potentially acting as intermediates or being part of parallel or competitive pathways.[5][6] Transcriptomic analyses suggest that the initial steps of biosynthesis may occur in the roots, with the final steps, including methylation, taking place in the leaflets where pilocarpine accumulates.[7]

Extraction of Pilocarpine from Pilocarpus jaborandi

Several methods have been developed for the extraction of pilocarpine from the dried leaves of Pilocarpus species. These primarily involve solvent extraction techniques, often with acid-base manipulations to enhance selectivity, and more recently, enzyme-assisted extraction methods.

Acid-Base Extraction

A common and effective method for pilocarpine extraction involves an initial treatment with a base to liberate the free alkaloid, followed by extraction with an organic solvent. The pilocarpine is then back-extracted into an acidic aqueous solution, and finally re-extracted into an organic solvent after basification of the aqueous phase.

Experimental Protocol: Acid-Base Extraction [8]

-

Basification: Moisten the dried and powdered leaves of Pilocarpus jaborandi with a 10% sodium hydroxide (NaOH) solution. Allow the mixture to stand for 15 minutes.

-

Organic Solvent Extraction: Extract the basified plant material three times with chloroform (CHCl₃).

-

Acidic Back-Extraction: Pool the chloroform extracts and re-extract the pilocarpine twice with a 2% sulfuric acid (H₂SO₄) solution.

-

Final Extraction: Combine the acidic aqueous extracts and adjust the pH to 12 with ammonium hydroxide (NH₄OH). Extract the aqueous solution twice with chloroform.

-

Concentration: The resulting chloroform extract, containing the purified pilocarpine, can then be evaporated to dryness.

Comparative Solvent Extraction Methods

Studies have compared different solvent-based extraction methods to optimize pilocarpine yield. The choice of solvent and the initial treatment of the plant material significantly impact the extraction efficiency.

Table 2: Comparison of Solvent Extraction Methods for Pilocarpine

| Method | Description | Pilocarpine Yield (µ g/50mg dried leaves) | Reference |

| Method 1 | Extraction with 0.1 M HCl | 280.4 ± 15.2 | [9] |

| Method 2 | Extraction with methanol | 295.1 ± 18.7 | [9] |

| Method 3 | Basification with NH₄OH followed by chloroform extraction | 455.2 ± 25.3 | [9] |

| Method 4 | Basification with NH₄OH followed by ethyl acetate extraction | 380.7 ± 21.9 | [9] |

The results indicate that basification of the plant material prior to extraction with chloroform provides the highest yield of pilocarpine.[9]

Enzyme-Assisted Extraction

Enzyme-assisted extraction is a more environmentally friendly approach that utilizes enzymes to break down the plant cell walls, facilitating the release of intracellular metabolites.

Experimental Protocol: Enzyme-Assisted Extraction [10]

-

Enzymatic Hydrolysis: Suspend 100 mg of powdered Pilocarpus jaborandi leaves in 40 mL of 50 mM acetic acid at pH 4. Add a 10% concentration of Viscozyme L, a multi-enzyme complex.

-

Incubation: Incubate the mixture for 30 hours.

-

Extraction: Following incubation, proceed with a standard solvent extraction protocol.

-

Analysis: The pilocarpine content in the final extract is quantified using High-Performance Liquid Chromatography (HPLC). This method has been shown to increase the pilocarpine yield by over three-fold compared to control treatments without enzymatic hydrolysis.[10]

Purification of Pilocarpine

Crude pilocarpine extracts require further purification to meet pharmaceutical standards. Common purification techniques include treatment with activated carbon and column chromatography.

Activated Carbon Treatment

Activated carbon is used to decolorize the extract and remove certain impurities. The crude extract is typically dissolved in a suitable solvent and stirred with activated carbon, which is subsequently removed by filtration.[11]

Column Chromatography

Column chromatography is a powerful technique for separating pilocarpine from other alkaloids and impurities. A patent describes a two-step column chromatography process for effective purification.[12]

Experimental Protocol: Two-Step Column Chromatography Purification [12]

-

First Column Chromatography (Ion-Exchange or Adsorption):

-

Stationary Phase: Ion-exchange resin or an adsorbent like a porous polymer gel.

-

Procedure: The concentrated crude extract is loaded onto the column and eluted with a suitable solvent, such as methanol.

-

-

Second Column Chromatography (Adsorption):

-

Stationary Phase: Silica gel, alumina, or activated carbon, with alumina being particularly effective.

-

Procedure: The partially purified fraction from the first column is concentrated and loaded onto the second column for final purification.

-

Conclusion

The extraction of this compound from Pilocarpus jaborandi is a well-established process that is critical for the pharmaceutical industry. This guide has detailed the primary botanical sources, the proposed biosynthetic pathway, and various extraction and purification methodologies. The presented data and protocols highlight that an acid-base extraction strategy, particularly with initial basification and chloroform as the solvent, offers high yields. Furthermore, advanced techniques such as enzyme-assisted extraction show promise for more sustainable and efficient production. The purification of pilocarpine to pharmaceutical-grade quality is effectively achieved through a combination of activated carbon treatment and multi-step column chromatography. This comprehensive overview provides a solid foundation for researchers and drug development professionals working with this important natural product.

References

- 1. scielo.br [scielo.br]

- 2. easpublisher.com [easpublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Unraveling the biosynthesis of pilocarpine in Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Decoding pilocarpine biosynthesis and its roles in Pilocarpus microphyllus through a comparative transcriptomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC-ESI-MS/MS of Imidazole Alkaloids in Pilocarpus microphyllus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. US3631059A - Process for the extraction and purification of pilocarpine - Google Patents [patents.google.com]

- 12. JPH09188628A - Pilocarpine separation and purification method - Google Patents [patents.google.com]

Pilocarpine Nitrate: A Deep Dive into its Stimulation of the Parasympathetic Nervous System

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pilocarpine nitrate, a salt of the naturally occurring alkaloid pilocarpine, is a potent parasympathomimetic agent that directly stimulates muscarinic cholinergic receptors. By mimicking the action of the neurotransmitter acetylcholine, it elicits a range of physiological responses characteristic of parasympathetic nervous system activation. This technical guide provides an in-depth exploration of the mechanism of action, quantitative pharmacology, and experimental evaluation of this compound, with a focus on its effects on muscarinic receptor subtypes and its therapeutic applications in conditions such as glaucoma and xerostomia.

Mechanism of Action: A Muscarinic Agonist

This compound's primary mechanism of action is its agonistic activity at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system. There are five subtypes of muscarinic receptors, M1 through M5, and pilocarpine exhibits varying affinities for these subtypes, with a notable preference for the M3 receptor.

The therapeutic effects of pilocarpine are predominantly mediated through the M3 receptor subtype.[1] Activation of the M3 receptor, a Gq-protein coupled receptor, initiates a well-defined intracellular signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with pilocarpine, such as smooth muscle contraction and increased glandular secretion.[2][3][4]

References

An In-depth Technical Guide to the Intracellular Signaling Pathways Activated by Pilocarpine Nitrate

Introduction

Pilocarpine nitrate is a parasympathomimetic alkaloid derived from plants of the Pilocarpus genus.[1][2] As a direct-acting muscarinic acetylcholine receptor (mAChR) agonist, it is a cornerstone therapeutic agent for conditions such as glaucoma and xerostomia (dry mouth).[1][2][3] Its mechanism of action, while broadly understood to mimic acetylcholine, involves a complex and nuanced network of intracellular signaling pathways that can vary significantly depending on the receptor subtype engaged and the specific cellular context. Pilocarpine primarily exerts its effects through the M1 and M3 muscarinic receptors, which are coupled to the Gq/11 family of G-proteins.[3][4][5] However, emerging evidence reveals that pilocarpine can also function as a biased agonist, activating non-canonical pathways, such as the transactivation of receptor tyrosine kinases, independent of classical second messengers.[6][7][8]

This technical guide provides a detailed exploration of the core intracellular signaling cascades initiated by this compound. It is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the molecular mechanisms, quantitative data from key studies, detailed experimental protocols, and visual diagrams of the pathways involved.

Muscarinic Receptor Engagement and Gq/11 Protein Activation

Pilocarpine's signaling cascade begins with its binding to M1 and M3 muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs).[1] This binding event induces a conformational change in the receptor, facilitating the activation of the associated heterotrimeric Gq/11 protein. Upon activation, the Gαq subunit dissociates from the Gβγ dimer and exchanges GDP for GTP, initiating downstream signaling. While pilocarpine can activate all five muscarinic receptor subtypes, its therapeutic effects are predominantly mediated by M3 receptors.[7]

Studies have quantified the binding affinity of pilocarpine, demonstrating its interaction with muscarinic receptors in various tissues.

| Parameter | Brain Region | Value | Reference |

| IC50 | Hippocampal CA3 (Predominantly M1) | 40.6 ± 9.4 µM | [9] |

| IC50 | Paraventricular Thalamus (Predominantly M2) | 14.9 ± 6.2 µM | [9] |

Table 1: Inhibitory concentration (IC50) of pilocarpine for the binding of [3H]-l-quinuclidinyl benzilate ([3H]-l-QNB) to muscarinic receptors in different rat brain regions.

The Canonical Gq/11-PLC-Calcium Signaling Pathway

The classical pathway activated by pilocarpine through M1/M3 receptors is the Phospholipase C (PLC) cascade.[1][3][5] The activated Gαq subunit stimulates PLC, an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][7]

-

IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+) into the cytosol.[5][7][10] This sharp increase in cytosolic Ca2+ is a pivotal signaling event.

-

DAG and PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates members of the Protein Kinase C (PKC) family.[11][12] Activated PKC isoforms then phosphorylate a wide array of substrate proteins, modulating cellular processes like muscle contraction, secretion, and gene expression.[11][13]

This pathway is fundamental to many of pilocarpine's physiological effects, including smooth muscle contraction and glandular secretion.[1][3]

Biased Agonism and Non-Canonical ERK/MAPK Activation

Pilocarpine exhibits biased agonism, meaning it can preferentially activate certain signaling pathways over others at the same receptor. A prominent example is its activation of the Extracellular signal-regulated kinase (ERK) pathway, which can occur independently of the canonical PLC-Ca2+-PKC axis in specific cell types.[6][7]

In human salivary (HSY) cells, pilocarpine-induced ERK activation is mediated by M3 receptors but does not involve Ca2+ mobilization or PKC.[6] Instead, it proceeds through a Src-dependent transactivation of the Epidermal Growth Factor Receptor (EGFR).[6][8][14] This pathway involves the following steps:

-

Pilocarpine binds to the M3 receptor.

-

The receptor activates the non-receptor tyrosine kinase Src.

-

Src phosphorylates and activates the EGFR.

-

The activated EGFR initiates the canonical Ras-Raf-MEK cascade, culminating in the phosphorylation and activation of ERK1/2.

This distinct mechanism highlights how different agonists at the same receptor can elicit unique cellular responses.

| Parameter | Cell Line | Pilocarpine | Carbachol (Control Agonist) | Reference |

| ERK Activation | HSY Cells | Yes (EGFR-dependent) | Yes (PKC-dependent) | [6] |

| Ca2+ Mobilization | HSY Cells | No | Yes | [6] |

| EC50 (ERK Phosphorylation) | MIN6 Cells | ~10x greater than Oxo-M | - | [7] |

Table 2: Differential signaling effects of pilocarpine compared to other muscarinic agonists, demonstrating biased agonism.

Nitric Oxide and Prostaglandin Synthesis Pathway

In specialized tissues like the porcine ciliary muscle, pilocarpine's activation of M1 and M3 receptors stimulates the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[3][4] This pathway is a direct extension of the canonical Gq/11-PLC cascade and is critically dependent on the resulting increase in intracellular calcium.

-

Following Ca2+ release from the ER, Ca2+ binds to and activates calmodulin.

-

The Ca2+-calmodulin complex activates nitric oxide synthase (NOS), which produces NO from L-arginine.[3][5]

-

The elevated Ca2+ also activates phospholipases that release arachidonic acid from the membrane, which is then converted to PGE2 by cyclooxygenase (COX) enzymes.[3][4]

This signaling axis is crucial for regulating intraocular pressure, a key therapeutic target in glaucoma.

| Parameter | Pilocarpine Concentration | Effect | Reference |

| Nitrate Production | 1 x 10⁻⁷ M | Peak stimulation | [3][4] |

| PGE2 Production | 1 x 10⁻⁷ M | Peak stimulation | [3][4] |

Table 3: Concentration-dependent effects of pilocarpine on NO (measured as nitrate) and PGE2 production in porcine ciliary muscle.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to elucidate the signaling pathways of pilocarpine.

Protocol: Western Blotting for Phosphorylated ERK1/2

This protocol is used to quantify the activation of ERK by measuring its phosphorylation state following pilocarpine treatment.[7][15][16]

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MIN6 or HSY) in 6-well plates. Prior to stimulation, serum-starve the cells for 4-12 hours to minimize basal ERK phosphorylation.[7] Treat cells with the desired concentrations of this compound for a specified time (e.g., 5 minutes).

-

Lysis: Immediately after treatment, place plates on ice, aspirate the media, and add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors, or directly add 2x SDS-PAGE loading buffer.[7][16] Scrape and collect the cell lysates.

-

Protein Quantification and Sample Preparation: Determine protein concentration using a BCA assay. Normalize all samples to the same concentration. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[16]

-

SDS-PAGE and Transfer: Separate the protein lysates on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (e.g., anti-P-ERK1/2 T202/Y204) overnight at 4°C.[7]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Wash three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane of antibodies using a commercial stripping buffer. Re-block and re-probe the membrane with an antibody against total ERK1/2.[15]

-

Analysis: Quantify the band intensities using densitometry software. The level of ERK activation is expressed as the ratio of the p-ERK signal to the total-ERK signal.

Protocol: Intracellular Calcium Imaging

This protocol allows for the real-time measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to pilocarpine.[7][17]

Methodology:

-

Cell Preparation: Grow cells (e.g., HEK293T) on glass coverslips suitable for microscopy.[7]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye. A common choice is Fura-2, AM. Incubate the cells with 2-5 µM Fura-2, AM in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.[7]

-

Imaging Setup: Wash the coverslip to remove excess dye and mount it in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Data Acquisition:

-

Perfuse the cells with buffer and allow them to equilibrate.

-

Excite the cells alternately with light at 340 nm and 380 nm and capture the emission fluorescence at ~510 nm.

-

Establish a stable baseline reading for several minutes.

-

Introduce this compound into the perfusion chamber at the desired concentration.

-

Continue recording the fluorescence changes to capture the transient increase in intracellular calcium.

-

-

Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated for each time point. This ratio is proportional to the intracellular calcium concentration. The change in this ratio from baseline indicates the cellular response to pilocarpine.

Protocol: Measurement of Nitrate Production (Griess Assay)

This colorimetric assay is used to quantify nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrate, in the cell culture supernatant.[3][4]

Methodology:

-

Sample Preparation: Incubate tissue strips (e.g., porcine ciliary muscle) or cultured cells in a suitable buffer (e.g., Krebs-Ringer).[3][4]

-

Stimulation: Add this compound at various concentrations and incubate for a defined period to allow for NO production. Collect the buffer or supernatant for analysis.

-

Griess Reaction:

-

Pipette 50-100 µL of your samples and a series of sodium nitrate standards into a 96-well plate.

-

Add the Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

Incubate the plate in the dark at room temperature for 10-15 minutes. A pink/magenta color will develop.

-

-

Measurement and Analysis:

-

Measure the absorbance of each well at approximately 540 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the nitrate standards versus their known concentrations.

-

Use the standard curve to determine the nitrate concentration in the experimental samples.

-

Conclusion

This compound initiates a sophisticated and multifaceted signaling response upon binding to muscarinic receptors. While the canonical Gq/11-PLC-Ca2+ pathway is a primary driver of its classical parasympathomimetic effects, it is clear that pilocarpine's pharmacology cannot be described by this single axis. The activation of the ERK/MAPK pathway via EGFR transactivation in a PLC-independent manner demonstrates its capacity for biased agonism.[6] Furthermore, the extension of the canonical pathway to stimulate NO and PGE2 synthesis in specific tissues underscores the cell-type-specific nature of its downstream consequences.[3][4] A thorough understanding of these distinct intracellular signaling networks is critical for drug development professionals and researchers aiming to leverage the therapeutic potential of muscarinic agonists while minimizing off-target effects.

References

- 1. Pharmacology of Pilocarpine | Pharmacology Mentor [pharmacologymentor.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mechanisms of Pilocarpine‐Induced Nitric Oxide and Prostaglandin Production in Porcine Ciliary Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Pilocarpine-Induced Nitric Oxide and Prostaglandin Production in Porcine Ciliary Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic cholinoceptor activation by pilocarpine triggers apoptosis in human skin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distinct pathways of ERK activation by the muscarinic agonists pilocarpine and carbachol in a human salivary cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Autoradiographic analyses of agonist binding to muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pilocarpine mediated excessive calcium accumulation leads to ciliary muscle cell senescence and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pilocarpine-induced status epilepticus alters hippocampal PKC expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PKCα Is Essential for the Proper Activation and Termination of Rod Bipolar Cell Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of PKC induces rapid morphological plasticity in dendrites of hippocampal neurons via Rac and Rho-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Neuroprotection of Muscarinic Receptor Agonist Pilocarpine Against Glutamate-induced Apoptosis in Retinal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Dual Role of Pilocarpine Nitrate in Experimental Glaucoma Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of pilocarpine nitrate in experimental glaucoma research. While traditionally recognized for its therapeutic intraocular pressure (IOP)-lowering effects, this document also delves into the less common, paradoxical hypertensive response observed in certain animal models. This guide provides a comprehensive overview of the mechanisms of action, detailed experimental protocols, and quantitative data to aid researchers in utilizing this compound effectively in their studies.

Introduction: The Dichotomous Nature of Pilocarpine in Glaucoma Research

Pilocarpine, a parasympathomimetic alkaloid, is a well-established therapeutic agent for glaucoma that primarily functions by increasing the outflow of aqueous humor.[1][2] It acts as a non-selective muscarinic receptor agonist, with a pronounced effect on M3 receptors located in the ciliary muscle and iris sphincter.[3][4] Contraction of the ciliary muscle pulls on the scleral spur and alters the conformation of the trabecular meshwork, thereby increasing the facility of aqueous humor outflow through the conventional pathway and lowering intraocular pressure.[3][5][6]

Conversely, under specific experimental conditions, pilocarpine can induce a paradoxical elevation in IOP. This phenomenon is primarily attributed to a significant reduction in the uveoscleral outflow of aqueous humor, an effect that can outweigh the drug's impact on the conventional outflow pathway.[1][7] This guide will explore both the therapeutic hypotensive and the paradoxical hypertensive effects of pilocarpine in various animal models.

Quantitative Data on Pilocarpine's Effects on Intraocular Pressure

The following tables summarize the quantitative effects of this compound on intraocular pressure (IOP) as documented in various animal studies.

Table 1: Pilocarpine-Induced IOP Reduction in Animal Models

| Animal Model | This compound Concentration/Dose | Administration Route | Baseline IOP (mmHg) | Maximum IOP Reduction (mmHg) | Time to Maximum Effect | Reference |

| Normotensive Rabbits | 2% solution | Topical | Not specified | 12.25 ± 5.28 | 7 hours | [8] |

| Normotensive Rabbits | 2% gel | Topical | Not specified | 13.67 ± 4.61 | 12 hours | [8] |

| Normotensive Rabbits | 4% gel | Topical | Not specified | 13.63 ± 3.58 | 24 hours | [8] |

| Normotensive Beagles | 1% solution | Topical | ~22 | 5.5 | Not specified | [9] |

| Normotensive Beagles | 2% solution | Topical | ~21.4 | 7.26 | Not specified | [9] |

| Glaucomatous Beagles | 1% solution | Topical | ~30.3 | 9.1 | Not specified | [9] |

| Glaucomatous Beagles | 2% solution | Topical | ~33.9 | 14.92 | Not specified | [9] |

| Living Mice | 1% eye drop | Topical | 16.46 ± 2.23 | 7.29 (to 9.17 ± 1.91) | 40 minutes | [3] |

Table 2: Pilocarpine-Induced Paradoxical IOP Increase in Animal Models

| Animal Model | This compound Concentration/Dose | Administration Route | Baseline IOP (mmHg) | Maximum IOP Increase (mmHg) | Duration of Effect | Reference |

| Cynomolgus Monkeys | 10⁻⁴ M | Intracameral | Not specified | 2.64 ± 0.71 | Not specified | [7] |

| Anesthetized Rats | 1% solution | Topical | 12.6 ± 0.7 | 2.2 (to 14.8 ± 1.0) | Transient (declines after 30-45 min) | [10] |

Experimental Protocols

This section provides detailed methodologies for inducing both hypotensive and hypertensive responses to pilocarpine in animal models.

Protocol for Inducing a Therapeutic Hypotensive Response in Rabbits

This protocol is adapted from studies investigating the IOP-lowering effects of pilocarpine formulations.[8]

Materials:

-

This compound solution (e.g., 2% in a sterile ophthalmic vehicle)

-

Healthy adult New Zealand white rabbits

-

Tonometer suitable for rabbits (e.g., Tono-Pen, rebound tonometer)

-

Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)

-

Animal restrainer

Procedure:

-

Animal Acclimatization: Acclimatize rabbits to the laboratory environment and handling for at least one week prior to the experiment.

-

Baseline IOP Measurement: Gently restrain the rabbit. Instill one drop of topical anesthetic into the conjunctival sac of each eye. After 30-60 seconds, measure the baseline IOP in both eyes using a calibrated tonometer. Record the average of three consecutive readings.

-

Pilocarpine Administration: Instill a single drop (approximately 50 µL) of the 2% this compound solution into the conjunctival sac of one eye (the treated eye). The contralateral eye can serve as a control and receive a drop of the vehicle solution.

-

Post-Treatment IOP Monitoring: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) after administration, anesthetize and measure the IOP in both eyes as described in step 2.

-

Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes at each time point. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the IOP reduction.

Protocol for Inducing a Paradoxical Hypertensive Response in Primates (Intracameral Administration)

This protocol is based on a study demonstrating a pilocarpine-induced IOP increase in cynomolgus monkeys and should be performed under strict ethical guidelines and with appropriate veterinary oversight.[7]

Materials:

-

This compound solution (10⁻⁴ M in a sterile, buffered saline solution)

-

Adult cynomolgus monkeys (Macaca fascicularis)

-

General anesthetic (e.g., pentobarbital)

-

Surgical microscope

-

30-gauge needle and microsyringe

-

Tonometer suitable for primates

-

Apparatus for anterior chamber perfusion (optional, for more detailed aqueous humor dynamics studies)

Procedure:

-

Animal Preparation: Anesthetize the monkey according to an approved protocol. Position the animal's head securely under a surgical microscope.

-

Baseline IOP Measurement: Measure the baseline IOP of both eyes.

-

Intracameral Injection: Under aseptic conditions, carefully insert a 30-gauge needle attached to a microsyringe into the anterior chamber at the limbus. Slowly inject a small volume of the 10⁻⁴ M this compound solution. The contralateral eye can be injected with the vehicle solution as a control.

-

Post-Injection IOP Monitoring: Monitor the IOP in both eyes at regular intervals following the injection.

-

Aqueous Humor Dynamics (Optional): For a more in-depth analysis, techniques such as fluorophotometry can be employed to measure changes in aqueous humor flow and outflow facility.

-

Post-Procedure Care: Provide appropriate post-operative care, including monitoring for any signs of inflammation or discomfort.

Protocol for Inducing a Transient Hypertensive Response in Rats

This protocol is based on a study observing a rapid and transient IOP increase in anesthetized rats.[10]

Materials:

-

This compound solution (1%)

-

Adult Sprague-Dawley or Wistar rats

-

Anesthetic (e.g., ketamine and xylazine combination)

-

Tonometer suitable for rats (e.g., TonoLab)

-

Micropipette

Procedure:

-

Animal Anesthesia: Anesthetize the rat according to an approved protocol. Ensure a stable plane of anesthesia is maintained throughout the experiment.

-

Baseline IOP Measurement: Measure the baseline IOP in both eyes.

-

Pilocarpine Administration: Topically apply a single drop (e.g., 10 µL) of 1% this compound solution to one eye. The other eye can serve as a control.

-

Continuous IOP Monitoring: Immediately begin monitoring the IOP in both eyes. Due to the transient nature of the response, frequent measurements (e.g., every 5-10 minutes) for the first hour are recommended.

-

Data Recording: Record the IOP at each time point to characterize the onset, peak, and duration of the hypertensive response.

Signaling Pathways and Mechanisms of Action

The dual effects of pilocarpine on IOP can be attributed to its interaction with muscarinic receptors and the subsequent downstream signaling events that modulate aqueous humor dynamics.

IOP-Lowering (Therapeutic) Mechanism

Pilocarpine's primary therapeutic effect is mediated through the activation of M3 muscarinic acetylcholine receptors on the ciliary muscle.[3] This initiates a Gq-protein coupled signaling cascade, leading to increased aqueous humor outflow.

Paradoxical IOP-Increasing Mechanism

The hypertensive effect of pilocarpine is less well understood but is thought to involve the contraction of the ciliary muscle in a way that reduces the spaces within the uveoscleral outflow pathway. This leads to a decrease in the unconventional outflow of aqueous humor. If this reduction is not adequately compensated by an increase in conventional outflow, a net increase in IOP can occur.

References

- 1. Paradoxical intraocular pressure response to pilocarpine. A proposed mechanism and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies of aqueous humor dynamics in man. IV. Effects of pilocarpine upon measurements in young normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pilocarpine-Induced Dilation of Schlemm's Canal and Prevention of Lumen Collapse at Elevated Intraocular Pressures in Living Mice Visualized by OCT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formulation and investigation of pilocarpine hydrochloride niosomal gels for the treatment of glaucoma: intraocular pressure measurement in white albino rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. The Structure of the Trabecular Meshwork, Its Connections to the Ciliary Muscle, and the Effect of Pilocarpine on Outflow Facility in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. [Effects of pilocarpine in new ophthalmic formulations on intraocular pressure in rabbits with ocular hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of topical pilocarpine on intraocular pressure and pupil size in the normotensive and glaucomatous beagle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

The Role of Pilocarpine Nitrate in Elucidating Salivary Gland Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pilocarpine nitrate, a parasympathomimetic agent, serves as an indispensable pharmacological tool in the study of salivary gland physiology and pathology. As a non-selective muscarinic acetylcholine receptor agonist, its primary action on the M3 receptors of salivary acinar cells provides a robust and reproducible method for stimulating salivary secretion. This technical guide offers an in-depth exploration of the core principles and practical applications of this compound in salivary gland research. It details its mechanism of action, provides comprehensive experimental protocols for in vivo and ex vivo studies, and presents quantitative data from key studies in a clear, tabular format. Furthermore, this guide illustrates the critical signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Pilocarpine in Salivary Research

Salivary glands are exocrine glands responsible for the production and secretion of saliva, a complex fluid essential for oral health, digestion, and speech. The study of salivary gland function and dysfunction, such as xerostomia (dry mouth) often associated with Sjögren's syndrome or as a side effect of radiation therapy, relies on agents that can predictably modulate salivary output. Pilocarpine, a naturally occurring alkaloid from plants of the Pilocarpus genus, has long been a cornerstone in this field.[1][2] Its ability to mimic the action of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system that stimulates salivation, makes it an invaluable tool for both basic research and clinical applications.[3]

This guide will delve into the multifaceted role of this compound, focusing on its utility in:

-

Functional Assessment: Quantifying salivary gland output to diagnose and monitor hypofunction.

-

Mechanistic Studies: Elucidating the cellular and molecular pathways governing saliva secretion.

-

Therapeutic Development: Serving as a benchmark for the development of novel sialagogues.

Mechanism of Action: From Receptor to Secretion

Pilocarpine's primary effect on salivary glands is mediated through the stimulation of muscarinic acetylcholine receptors (mAChRs), with a predominant action on the M3 subtype located on the basolateral membrane of acinar cells.[1][2] While it can activate all five muscarinic receptor subtypes, its therapeutic effects in promoting salivation are mainly attributed to M3 receptor agonism.[1][2] The binding of pilocarpine to the M3 receptor initiates a well-characterized signaling cascade.

The M3 Receptor Signaling Pathway

The M3 receptor is a G-protein coupled receptor (GPCR) linked to the Gq family of G proteins.[2] Upon activation by pilocarpine, the following intracellular events occur:

-

Gq Protein Activation: The activated M3 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C.

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2][4]

-

Ion Channel Activation and Fluid Secretion: The elevation in intracellular Ca2+ concentration activates Ca2+-dependent chloride (Cl-) channels, such as TMEM16A, on the apical membrane of the acinar cells.[5] This leads to an efflux of Cl- into the acinar lumen. The movement of Cl- creates an electrochemical gradient that drives the paracellular transport of sodium (Na+) into the lumen. The resulting increase in luminal osmotic pressure facilitates the movement of water, primarily through aquaporin-5 (AQP5) water channels on the apical membrane, leading to the secretion of primary saliva.[5]

Pilocarpine-induced salivary secretion signaling pathway.

Experimental Protocols

This compound is widely used in both preclinical animal models and human clinical studies to assess salivary gland function. The following sections provide detailed methodologies for common experimental setups.

In Vivo Salivary Gland Function Assay in Rodent Models

This protocol is adapted from established methods for measuring pilocarpine-stimulated saliva production in mice or rats.[6][7][8]

Materials:

-

Pilocarpine hydrochloride or nitrate solution (e.g., 0.5 mg/kg body weight in sterile saline)[5]

-

Anesthetic agent (e.g., ketamine/xylazine cocktail)

-

Microcentrifuge tubes or pre-weighed cotton swabs[6]

-

Analytical balance

-

Micropipettes

Procedure:

-

Animal Preparation: Anesthetize the animal via intraperitoneal injection of ketamine and xylazine.[6] Once the animal is fully anesthetized, weigh it to calculate the correct pilocarpine dosage.

-

Pilocarpine Administration: Administer this compound solution via intraperitoneal (IP) or subcutaneous (SC) injection.[5][6] The typical dosage ranges from 0.375 mg/kg to 1 mg/kg, with lower doses recommended to detect minor differences in salivary hypofunction.[8]

-

Saliva Collection:

-

Swab Method: Immediately after pilocarpine injection, place a pre-weighed, conically shaped absorbent swab into the animal's mouth for a defined period (e.g., 15 minutes).[6][8]

-

Direct Collection: Alternatively, position the animal so that its head is inclined downwards, and collect saliva as it drips from the mouth into a pre-weighed microcentrifuge tube for a set duration.[7]

-

-

Quantification:

-

Swab Method: After the collection period, remove the swab and immediately weigh it. The difference between the post- and pre-collection weight represents the total saliva secreted. Saliva can be recovered from the swab by centrifugation for further analysis.[6]

-

Direct Collection: Weigh the collection tube with the saliva. The difference in weight provides the total mass of saliva secreted. Assuming the density of saliva is approximately 1 g/mL, the weight can be converted to volume.

-

-

Data Normalization: Salivary flow rate is typically expressed as microliters per minute (µL/min) or milligrams per minute (mg/min). It can also be normalized to the animal's body weight.

In vivo salivary function experimental workflow.

Sialometry in Human Subjects

This protocol describes a general procedure for measuring pilocarpine-stimulated salivary flow in a clinical research setting.

Materials:

-

Pilocarpine hydrochloride tablets (e.g., 5 mg) or oral solution[9]

-

Pre-weighed collection tubes

-

Stopwatch

Procedure:

-

Baseline Collection: Collect unstimulated whole saliva for a set period (e.g., 5 minutes) by having the subject expectorate into a pre-weighed tube.

-

Pilocarpine Administration: Administer a single oral dose of pilocarpine (e.g., 5 mg or 10 mg).[9]

-

Stimulated Saliva Collection: At specified time points after administration (e.g., 20, 40, 60, 90, 120 minutes), collect whole saliva for a defined duration (e.g., 5 minutes) into separate pre-weighed tubes.[10]

-

Quantification: Determine the weight of the collected saliva at each time point. Calculate the flow rate in mL/min (assuming a density of 1 g/mL).

-

Subjective Assessment: Questionnaires can be administered to assess the subject's perception of oral dryness and any side effects.

Quantitative Data on Pilocarpine-Induced Salivation

The following tables summarize quantitative data from various studies, demonstrating the effect of pilocarpine on salivary flow rates in different contexts.

Table 1: Pilocarpine-Induced Salivary Flow in Human Clinical Trials

| Study Population | Pilocarpine Dose | Outcome | Reference |

| Patients with Sjögren's Syndrome | 2% liquid drops, 4 drops tid for 6 weeks | Increased unstimulated whole salivary flow (0.15 vs 0.02 ml/min for placebo) and stimulated parotid flow (0.14 vs 0.009 ml/min for placebo) | [11] |

| Patients with Salivary Hypofunction | 5 mg capsules, tid for 5 months | Significant increase in salivary output in 21 of 31 patients | [12] |

| Patients with Radiation-Induced Xerostomia | 5 to 10 mg, tid | 2- to 10-fold higher mean salivary flow rates compared to placebo | [9] |

| Healthy Male Subjects | 10 mg tablet (single dose) | Increased release of salivary substance P-IS and CGRP-IS, correlated with salivary volume | [10] |

Table 2: Pilocarpine-Induced Salivary Flow in Animal Models

| Animal Model | Pilocarpine Dose | Route | Outcome | Reference |

| Anesthetized Rats | 0.1 to 1 mg/kg | Intraperitoneal | Dose-dependent increase in salivary flow | [13] |

| Alloxan Diabetic Rats (Short-term) | - | - | Significantly decreased salivary flow rate compared to non-diabetic controls | [14] |

| Irradiated Mice | 0.5 mg/kg | Subcutaneous | Significantly lower salivary flow in irradiated group compared to control group | [5] |

| C57BL/6 Mice | 0.375 mg/kg | - | Demonstrable saliva production for functional assessment | [8] |

| Perfused Rat Submandibular Gland | 1–1000 µM | Perfusate | Dose-dependent provocation of salivary fluid secretion | [15] |

Pilocarpine's Role in Investigating Salivary Composition

Beyond stimulating fluid secretion, pilocarpine is a valuable tool for studying the composition of saliva. The increased salivary volume allows for the collection of sufficient quantities for sialochemistry (the chemical analysis of saliva). Studies have utilized pilocarpine to investigate changes in the concentrations of various salivary components, including:

-

Electrolytes: Sodium, potassium, calcium, and phosphate.

-

Proteins: Total protein, albumin, and specific enzymes.

-

Biomarkers: Epidermal growth factor (EGF), immunoglobulins (IgG, IgA), and neuropeptides like substance P and calcitonin gene-related peptide (CGRP).[10][16]

In patients with chronic graft-versus-host disease (cGVHD), oral pilocarpine was shown to normalize elevated concentrations of sodium, magnesium, total protein, albumin, EGF, IgG, and IgA in both resting and stimulated saliva, highlighting its ability to not only increase flow but also modulate the composition of saliva toward a healthier profile.[16]

Conclusion

This compound remains a fundamental and powerful agent in the field of salivary gland research. Its well-defined mechanism of action, predictable sialogogic effect, and applicability across a range of experimental models—from isolated glands to human subjects—underscore its importance. This guide provides a comprehensive overview for researchers, consolidating key protocols, quantitative data, and mechanistic insights. The continued use of pilocarpine will undoubtedly contribute to a deeper understanding of salivary gland function and the development of improved therapies for salivary hypofunction and xerostomia.

References

- 1. A Review on the Role of Pilocarpine on the Management of Xerostomia and the Importance of the Topical Administration Systems Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Signaling pathways involved in pilocarpine-induced mucin secretion in rat submandibular glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-term Pilocarpine Treatment Improves Salivary Flow in Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: A Method for the Measurement of Salivary Gland Function in Mice [jove.com]